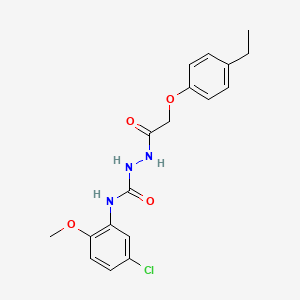

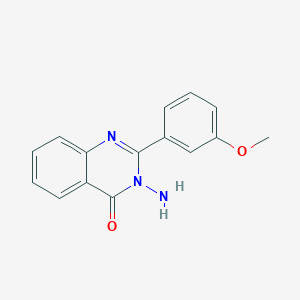

![molecular formula C8H6F4N2O B2827551 [4-Fluoro-2-(trifluoromethyl)phenyl]urea CAS No. 1980054-01-0](/img/structure/B2827551.png)

[4-Fluoro-2-(trifluoromethyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

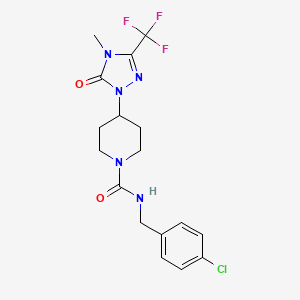

“[4-Fluoro-2-(trifluoromethyl)phenyl]urea” is a chemical compound. It is an organic compound that contains a urea group (-NH-CO-NH-) and a phenyl group (C6H5) which is substituted with a fluoro group (-F) at the 4th position and a trifluoromethyl group (-CF3) at the 2nd position .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring with a fluoro group at the 4th position and a trifluoromethyl group at the 2nd position. The urea group is attached to the phenyl ring .Scientific Research Applications

Chemical Sensing

- Chemosensor for Anions : A study developed novel fluorogenic sensors based on urea derivatives for selective recognition of anions, demonstrating high selectivity for acetate ion over other anions due to structural matching between the host and guest. This research highlights the potential of urea derivatives in chemical sensing applications (Helal & Kim, 2010).

- Fluoride Sensing : Another study focused on the interaction of fluoride with fluorogenic ureas, revealing a unique ON1-OFF-ON2 fluorescent response. This finding contributes to the development of fluoride sensors in various applications (Amendola et al., 2013).

Pharmaceutical Applications

- Fluorine-18 Labeling : Research on the synthesis of fluorine-18 labeled diaryl ureas, which are VEGFR-2/PDGFR dual inhibitors, suggests their use as molecular imaging agents for angiogenesis. This work demonstrates the versatility of urea derivatives in the development of PET biomarkers (Ilovich et al., 2008).

- Antitumor Activity : A series of N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas were synthesized and found promising as inhibitors of human soluble epoxide hydrolase, indicating potential antitumor activities (Danilov et al., 2020).

Environmental Monitoring

- Pesticide Analysis : A study on the analysis of triclocarban, a polychlorinated phenyl urea pesticide, in aquatic samples by LC/ESI/MS method, highlights the environmental occurrence of such compounds and the need for effective analytical techniques (Halden & Paull, 2004).

Material Science

- Photoredox Systems for Catalytic Fluoromethylation : Research into the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds shows the utility of urea derivatives in synthesizing fluorinated compounds, relevant in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Mechanism of Action

Properties

IUPAC Name |

[4-fluoro-2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2O/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRWCLXZZPLGHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

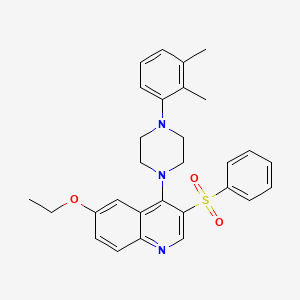

![ethyl 4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2827472.png)

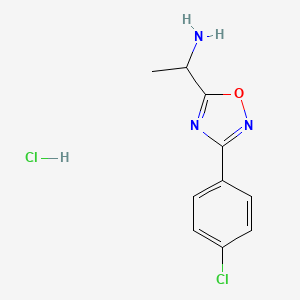

![N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2827477.png)

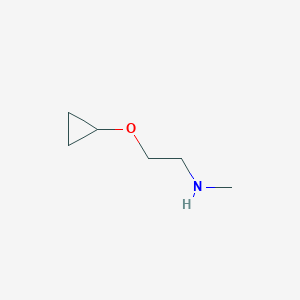

![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2827480.png)

![2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2827485.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione](/img/structure/B2827488.png)